2-((8-Hydroxy-5-quinolyl)imino)acetophenone
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Overview
Description
2-((8-Hydroxyquinolin-5-yl)imino)-1-phenylethanone is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((8-Hydroxyquinolin-5-yl)imino)-1-phenylethanone typically involves the condensation reaction between 8-hydroxyquinoline-5-carbaldehyde and acetophenone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-((8-Hydroxyquinolin-5-yl)imino)-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
Scientific Research Applications
2-((8-Hydroxyquinolin-5-yl)imino)-1-phenylethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to form metal complexes.
Material Science: The compound is used in the synthesis of metal-organic frameworks and coordination polymers.
Analytical Chemistry: It serves as a ligand in the detection and quantification of metal ions in various samples.
Mechanism of Action
The mechanism of action of 2-((8-Hydroxyquinolin-5-yl)imino)-1-phenylethanone involves its ability to chelate metal ions. The hydroxyl and imine groups coordinate with metal ions, forming stable complexes. These metal complexes can interact with biological targets, such as enzymes and DNA, leading to various biological effects. The compound’s antimicrobial and anticancer activities are attributed to its ability to disrupt metal-dependent biological processes.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar chelating properties.
2-((8-Hydroxyquinolin-5-yl)methylene)benzo[b]thiophen-3(2H)-one: A Schiff base with a benzo[b]thiophene core.
1-((8-Hydroxyquinolin-5-yl)methyl)-3-(thiazol-2-ylimino)indolin-2-one: A Schiff base with a thiazole and indole moiety.
Uniqueness
2-((8-Hydroxyquinolin-5-yl)imino)-1-phenylethanone is unique due to its specific structure, which combines the chelating ability of 8-hydroxyquinoline with the imine functionality. This combination enhances its potential for forming stable metal complexes and its versatility in various chemical reactions and applications.
Properties
CAS No. |
25912-19-0 |
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Molecular Formula |
C17H12N2O2 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
2-(8-hydroxyquinolin-5-yl)imino-1-phenylethanone |
InChI |
InChI=1S/C17H12N2O2/c20-15-9-8-14(13-7-4-10-18-17(13)15)19-11-16(21)12-5-2-1-3-6-12/h1-11,20H |
InChI Key |
XUSHAKDSWYJIME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=NC2=C3C=CC=NC3=C(C=C2)O |
Origin of Product |
United States |
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